molecular formula C9H11N3 B3020359 1-ethyl-1H-indazol-6-amine CAS No. 65642-30-0

1-ethyl-1H-indazol-6-amine

Cat. No. B3020359
CAS RN: 65642-30-0
M. Wt: 161.208
InChI Key: ODMRWSSWTARSNS-UHFFFAOYSA-N
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Description

1-ethyl-1H-indazol-6-amine is a chemical compound that has been studied for its potential medicinal applications . It has been found in various biological activity compounds and has demonstrated anticancer activity .


Synthesis Analysis

The synthesis of 6-aminoindazole derivatives, which include 1-ethyl-1H-indazol-6-amine, involves acetylation and reductive amination with 6-amininoindazole as the starting material .


Molecular Structure Analysis

The molecular structure of 1-ethyl-1H-indazol-6-amine is represented by the InChI code 1S/C9H11N3/c1-2-12-9-5-8 (10)4-3-7 (9)6-11-12/h3-6H,2,10H2,1H3 . The molecular weight of this compound is 161.21 .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles, including 1-ethyl-1H-indazol-6-amine, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

1-ethyl-1H-indazol-6-amine is a powder with a melting point of 118-119 degrees Celsius . It has a molecular weight of 161.21 .

Scientific Research Applications

Anticancer Activity

1-ethyl-1H-indazol-6-amine and its derivatives have shown promising anticancer properties. In a study by Hoang et al., a series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for anti-proliferative activity in human cancer cell lines . Notably, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated potent anti-proliferative effects against colorectal cancer cells (HCT116) while remaining non-cytotoxic to normal lung fibroblast cells (MRC5).

Anti-Inflammatory Potential

Although specific studies on 1-ethyl-1H-indazol-6-amine’s anti-inflammatory effects are scarce, related indazole derivatives have exhibited promising anti-inflammatory properties . Further investigations are warranted to explore its potential in modulating inflammatory pathways.

Safety and Hazards

The safety information for 1-ethyl-1H-indazol-6-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-ethyl-1H-indazol-6-amine are not mentioned, indazole derivatives have been suggested as promising structures for the development of novel anticancer agents .

properties

IUPAC Name

1-ethylindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-5-8(10)4-3-7(9)6-11-12/h3-6H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMRWSSWTARSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-indazol-6-amine

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